1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane

Description

Classification and Significance of Organosilane Compounds

Organosilane compounds are broadly classified based on the nature of the organic and inorganic groups attached to the silicon atom. A primary classification distinguishes between functional and non-functional silanes. scispace.com Non-functional silanes typically possess alkyl groups, which impart hydrophobic (water-repellent) characteristics to surfaces. siltech.com

Functional silanes, on the other hand, are characterized by the presence of one or more reactive organic groups and hydrolyzable inorganic groups attached to the silicon atom. mdpi.com The general structure of a functional silane (B1218182) can be represented as R-SiX₃, where 'R' is an organofunctional group (e.g., amino, epoxy, vinyl) and 'X' is a hydrolyzable group, commonly an alkoxy group (e.g., methoxy, ethoxy) or a halogen (e.g., chlorine). silicone-surfactant.com This dual reactivity is the cornerstone of their significance. zmsilane.com The hydrolyzable groups enable the silane to react with inorganic substrates like glass, metals, and silica (B1680970), forming durable M-O-Si bonds (where M can be Si, Al, Fe, etc.). Simultaneously, the organofunctional group can interact or co-react with organic polymers. scispace.com This bridging capability allows functional silanes to act as highly effective coupling agents, adhesion promoters, crosslinkers, and surface modifiers. sinosil.comcfmats.com

The Role of Silane Precursors in Material Science and Engineering

Silane precursors are fundamental building blocks in material science and engineering, primarily used for the synthesis of advanced materials with tailored properties. mdpi.com These precursors, which include a wide range of organoalkoxysilanes and organochlorosilanes, provide a versatile platform for creating robust and functional materials. acs.org Their primary role is to form a durable chemical bridge between dissimilar materials, most notably between inorganic surfaces and organic polymers. siltech.com

The mechanism of action for these precursors typically involves a two-step process: hydrolysis and condensation. dakenchem.com In the presence of water, the hydrolyzable alkoxy or chloro groups on the silicon atom are replaced by hydroxyl groups, forming reactive silanols (Si-OH). gelest.com These silanols can then condense with hydroxyl groups present on the surface of inorganic materials to form stable siloxane bonds (Si-O-Substrate). Additionally, the silanols can self-condense with each other to form a cross-linked polysiloxane network on the substrate surface. gelest.com This process effectively modifies the surface of the inorganic material, making it more compatible with organic resins.

This surface modification is critical in a multitude of applications. For instance, in the fabrication of composite materials, silane precursors are used to treat fillers like glass fibers or silica particles. This treatment enhances the interfacial adhesion between the filler and the polymer matrix, leading to improved mechanical properties such as tensile strength and impact resistance. In the electronics industry, silane precursors are employed to create dielectric films and to promote adhesion between different layers of a semiconductor device. Furthermore, the ability to introduce various organic functionalities via the 'R' group allows for the creation of surfaces with specific properties, such as hydrophobicity, hydrophilicity, or biocompatibility. acs.org

Structural Elucidation and Contextualization of 1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane within Functional Silanes

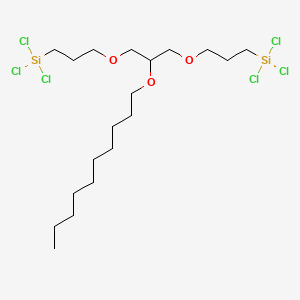

This compound is a complex functional organosilane designed for specialized applications in material science. Its structure is characterized by a central propane (B168953) backbone with distinct functional groups attached at the 1, 2, and 3 positions.

Structural Components and Their Functions:

Propane Backbone: The three-carbon chain forms the central scaffold of the molecule.

Two (3-trichlorosilylpropoxy) groups: Located at the 1 and 3 positions of the propane backbone, these are the primary reactive moieties for bonding with inorganic substrates.

Trichlorosilyl (B107488) group (-SiCl₃): The silicon atom bonded to three chlorine atoms is highly reactive towards hydrolysis. In the presence of moisture, the chlorine atoms are readily replaced by hydroxyl groups, forming highly reactive silanetriols (-Si(OH)₃). These silanetriols can then condense with hydroxyl groups on inorganic surfaces to form strong, covalent siloxane bonds (Si-O-Substrate). The presence of two such groups in the molecule allows for a robust, cross-linked network at the interface, significantly enhancing adhesion and durability. The trichloro functionality offers a faster hydrolysis rate compared to alkoxy silanes.

2-decyloxy group (-O-(CH₂)₉-CH₃): Attached to the second carbon of the propane backbone, this long ten-carbon alkyl chain is a non-hydrolyzable organic group. Its primary role is to provide organic compatibility and hydrophobicity. The long alkyl chain can entangle with and diffuse into organic polymer matrices, promoting adhesion through physical interactions such as van der Waals forces. It also imparts a hydrophobic character to the modified surface.

Contextualization within Functional Silanes:

This compound can be classified as a bis-functional silane or a dipodal silane . researchgate.netresearchgate.net The presence of two trichlorosilyl groups allows it to form multiple covalent bonds with an inorganic surface, creating a more stable and densely packed monolayer compared to a monosilane. This dipodal nature is advantageous in applications requiring high bond strength and durability.

This compound is also an example of an organofunctional silane where the organofunctionality is provided by the long decyloxy chain. Unlike silanes with reactive organic groups (e.g., amino, epoxy), the decyloxy group is relatively inert and serves to enhance compatibility with non-polar organic polymers. This makes it particularly suitable for applications where a non-reactive, hydrophobic interface is desired.

The synthesis of such a molecule would likely involve a multi-step process, potentially starting with the hydrosilylation of an allyl ether derivative with trichlorosilane (B8805176). silicone-surfactant.comnih.govnih.gov The hydrosilylation reaction is a common method for forming carbon-silicon bonds. nih.gov

Interactive Data Tables

Below are interactive tables summarizing the key features of the discussed compound and related chemical concepts.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 862912-02-5 |

| Molecular Formula | C₁₉H₃₈Cl₆O₃Si₂ |

| Molecular Weight | 583.39 g/mol |

Table 2: Functional Groups and Their Roles

| Functional Group | Chemical Formula | Primary Role |

| Trichlorosilyl | -SiCl₃ | Inorganic Reactivity (hydrolysis to form silanols) |

| Propoxy Linker | -O-(CH₂)₃- | Spacer, provides flexibility |

| Decyloxy Group | -O-(CH₂)₉-CH₃ | Organic Compatibility, Hydrophobicity |

Table 3: Classification of Organosilanes

| Classification | Key Feature | Example |

| Non-functional Silane | Contains non-reactive organic groups (e.g., alkyl) | Octyltriethoxysilane |

| Functional Silane | Contains reactive organic and hydrolyzable inorganic groups | 3-Aminopropyltriethoxysilane |

| Bis-functional Silane | Contains two silicon atoms with hydrolyzable groups | 1,2-Bis(triethoxysilyl)ethane |

Properties

IUPAC Name |

trichloro-[3-[2-decoxy-3-(3-trichlorosilylpropoxy)propoxy]propyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38Cl6O3Si2/c1-2-3-4-5-6-7-8-9-14-28-19(17-26-12-10-15-29(20,21)22)18-27-13-11-16-30(23,24)25/h19H,2-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVAQKYRBQCHRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(COCCC[Si](Cl)(Cl)Cl)COCCC[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38Cl6O3Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700640 | |

| Record name | 1,1,1,13,13,13-Hexachloro-7-(decyloxy)-5,9-dioxa-1,13-disilatridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862912-02-5 | |

| Record name | 1,1,1,13,13,13-Hexachloro-7-(decyloxy)-5,9-dioxa-1,13-disilatridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Design for Complex Organosilanes

Targeted Synthesis Routes for Bis(trichlorosilylpropoxy) Compounds

The creation of organosilanes with multiple trichlorosilyl (B107488) groups attached to a central organic scaffold is a significant endeavor in materials science and coordination chemistry. The synthetic approach typically involves the initial construction of a suitable organic precursor molecule containing reactive sites, which are subsequently functionalized with trichlorosilane (B8805176).

A plausible and common strategy for the synthesis of the precursor for 1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane, which is 1,3-diallyloxy-2-decyloxypropane, is the Williamson ether synthesis. This method is a reliable and well-established reaction for forming ether linkages. libretexts.orgwikipedia.org In this approach, a central diol is sequentially alkylated. For the specific precursor, 1,3-dichloro-2-decyloxypropane could be reacted with allyl alcohol in the presence of a strong base like sodium hydride to form the diallyl ether. Alternatively, 1-decyloxy-2,3-propanediol could be reacted with allyl bromide.

Once the organic backbone with terminal allyl groups is synthesized, the crucial step of introducing the trichlorosilyl functionalities is achieved through hydrosilylation.

Hydrosilylation is the addition of a silicon-hydride bond across a carbon-carbon double bond, and it stands as the most prevalent method for forming silicon-carbon bonds. nih.gov For the synthesis of this compound, a double hydrosilylation of the precursor, 1,3-diallyloxy-2-decyloxypropane, with trichlorosilane (HSiCl₃) is required.

The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being the most common. Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) are widely used in industrial and laboratory settings. nih.govqualitas1998.net Rhodium complexes have also demonstrated high efficiency and selectivity in the hydrosilylation of allyl chloride with trichlorosilane, suggesting their potential applicability in similar systems. nih.govresearchgate.net

The general reaction scheme is as follows:

CH₂(CH)CH₂O-R-OCH₂(CH)CH₂ + 2 HSiCl₃ --(Catalyst)--> Cl₃Si(CH₂)₃O-R-O(CH₂)₃SiCl₃

Where R represents the -CH(CH₂OC₁₀H₂₁)- backbone.

Key parameters that influence the efficiency and selectivity of the hydrosilylation reaction include the choice of catalyst, solvent, temperature, and the ratio of reactants. Side reactions, such as isomerization of the allyl group, can occur, leading to a mixture of products. Therefore, careful optimization of the reaction conditions is essential to maximize the yield of the desired γ-adduct.

Below is a hypothetical data table illustrating the effect of different catalysts on the yield of a double hydrosilylation reaction, based on typical observations in the literature for similar substrates.

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield of Bis-adduct (%) |

| Speier's Catalyst | 0.01 | 80 | 6 | 85 |

| Karstedt's Catalyst | 0.005 | 60 | 4 | 92 |

| [RhCl(PPh₃)₃] | 0.05 | 70 | 8 | 88 |

This table presents illustrative data based on general knowledge of hydrosilylation reactions and does not represent experimentally verified results for this specific compound.

While hydrosilylation is the most direct route, other methods for creating silicon-carbon bonds exist, though they are often less efficient or require more specialized starting materials. One such alternative is the reaction of a Grignard reagent derived from a halogenated precursor with a silicon halide. For the target molecule, this would involve the synthesis of a di-Grignard reagent from a 1,3-bis(3-halopropyl) ether, followed by reaction with silicon tetrachloride. However, the preparation and handling of di-Grignard reagents can be challenging, and side reactions are common.

Another approach could involve the nucleophilic substitution of a halogenated silane (B1218182) by an alkoxide. However, this typically forms Si-O-C bonds rather than the desired Si-C bonds.

Purification and Isolation Strategies for High-Purity Silane Precursors

The purification of complex, high-boiling organosilanes like this compound presents a significant challenge. The presence of two reactive trichlorosilyl groups makes the molecule susceptible to hydrolysis, even with trace amounts of moisture. Therefore, all purification steps must be conducted under strictly anhydrous conditions.

Given the expected high boiling point of the target compound, high-vacuum fractional distillation is the most probable method for its purification. masterorganicchemistry.com This technique allows for the separation of compounds with high boiling points at lower temperatures, thus preventing thermal decomposition. The distillation setup must be meticulously dried, and the process should be carried out under an inert atmosphere (e.g., nitrogen or argon).

For the removal of non-volatile impurities, such as catalyst residues, a preliminary filtration through a dry, inert medium like Celite or silica (B1680970) gel (that has been rigorously dried) may be employed.

In cases where distillation is not feasible due to extremely low volatility or thermal instability, chromatographic techniques under anhydrous conditions could be considered. However, the reactivity of the trichlorosilyl groups with the stationary phase (typically silica gel) is a major concern. Specially deactivated stationary phases and non-protic eluents would be necessary. mdpi.com

A comparative table of potential purification methods is provided below:

| Purification Method | Advantages | Disadvantages | Applicability to Target Compound |

| High-Vacuum Fractional Distillation | Effective for separating liquids with different boiling points. | Requires specialized equipment; potential for thermal decomposition. | High |

| Anhydrous Column Chromatography | Can separate compounds with similar boiling points. | Risk of reaction with stationary phase; requires specialized conditions. | Moderate |

| Filtration | Simple method for removing solid impurities. | Only removes non-volatile, insoluble impurities. | High (for pre-purification) |

This table provides a qualitative assessment of purification methods for the target compound.

Green Chemistry Approaches in Organosilane Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netyoutube.com In the context of organosilane synthesis, several strategies can be employed to make the process more sustainable.

One of the primary areas of focus is the development of more environmentally friendly catalysts for hydrosilylation. While platinum-based catalysts are highly effective, platinum is a precious and scarce metal. Research into catalysts based on more abundant and less toxic metals, such as iron, cobalt, and nickel, is an active area of investigation. nih.gov Additionally, the development of heterogeneous catalysts offers the advantage of easy separation from the reaction mixture, allowing for catalyst recycling and minimizing product contamination. acs.org Single-atom heterogeneous platinum catalysts have shown high activity and selectivity in hydrosilylation reactions, offering a way to maximize the efficiency of the precious metal. acs.org

The use of greener solvents is another important aspect. Traditional hydrosilylation reactions are often carried out in volatile organic solvents like toluene (B28343) or xylene. The exploration of solvent-free conditions or the use of alternative solvents with a better environmental profile, such as ionic liquids or supercritical fluids, is a key area of green chemistry research. dcu.ieeurekaselect.com Ionic liquids, in particular, have been shown to be effective media for various organic reactions and can often be recycled. dcu.ieeurekaselect.com

Furthermore, designing synthetic routes with high atom economy is a fundamental principle of green chemistry. Hydrosilylation is an addition reaction and thus has a 100% theoretical atom economy, making it an inherently green reaction in this respect.

| Green Chemistry Approach | Application in Organosilane Synthesis | Potential Benefits |

| Alternative Catalysts | Use of earth-abundant metals (Fe, Co, Ni) or heterogeneous catalysts. | Reduced cost, lower toxicity, easier catalyst recovery and reuse. |

| Greener Solvents | Solvent-free reactions or use of ionic liquids/supercritical fluids. | Reduced VOC emissions, potential for solvent recycling, improved safety. |

| Energy Efficiency | Microwave-assisted synthesis. | Reduced reaction times, lower energy consumption. |

| Atom Economy | Utilizing addition reactions like hydrosilylation. | Minimized waste generation. |

This table summarizes potential green chemistry strategies applicable to the synthesis of the target compound.

Reaction Mechanisms and Chemical Transformations of 1,3 Bis 3 Trichlorosilylpropoxy 2 Decyloxypropane

Hydrolysis Kinetics of Trichlorosilyl (B107488) Groups

The initial and rate-determining step in the transformation of 1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane is the hydrolysis of the silicon-chlorine bonds in the trichlorosilyl groups. This reaction involves the nucleophilic attack of water on the silicon atom, leading to the stepwise replacement of chlorine atoms with hydroxyl groups (silanols) and the liberation of hydrogen chloride (HCl).

R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl

Given the presence of two trichlorosilyl groups in the molecule, this hydrolysis occurs at both ends of the propane (B168953) backbone.

Catalytic Effects on Hydrolysis Rates (Acid/Base Catalysis)

Acid Catalysis: In acidic conditions, the hydrolysis of the Si-Cl bond is generally accelerated. The protonation of the chlorine atom can make the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. However, the hydrolysis of trichlorosilanes is autocatalytic due to the production of HCl. This self-catalysis can lead to a rapid and often difficult-to-control reaction rate.

Base Catalysis: In the presence of a base, the hydrolysis rate is also significantly enhanced. The base can activate the water molecule, forming a more potent nucleophile (hydroxide ion), which readily attacks the silicon atom. Furthermore, a base can catalyze the subsequent condensation of the resulting silanols.

It is important to note that the hydrolysis of trichlorosilanes is generally much faster than that of their alkoxysilane counterparts.

Influence of Solvent Systems and Water Content

The choice of solvent and the concentration of water are critical parameters that control the hydrolysis kinetics of this compound.

Solvent Systems: The reaction is typically carried out in a non-polar organic solvent, such as toluene (B28343), hexane, or dichloromethane, in which the silane (B1218182) is soluble. The solvent serves to moderate the reaction rate and to control the concentration of the reactants. The polarity of the solvent can influence the solubility of water and the stability of the transition states involved in the hydrolysis reaction.

Water Content: The stoichiometry of the hydrolysis reaction requires three moles of water for each trichlorosilyl group. The concentration of water directly impacts the reaction rate. A high concentration of water will lead to a rapid and complete hydrolysis, while a substoichiometric amount of water will result in the formation of partially hydrolyzed species, such as dichlorosilanols (R-SiCl₂(OH)) and chlorodisilanols (R-SiCl(OH)₂). Precise control of the water content is therefore essential for controlling the structure of the final product.

Condensation and Oligomerization Processes Leading to Siloxane Networks

Following hydrolysis, the newly formed silanol (B1196071) groups are highly reactive and readily undergo condensation reactions to form siloxane bonds (Si-O-Si). This process results in the formation of oligomers and, ultimately, a cross-linked three-dimensional network.

The condensation can occur between two silanol groups (water-producing condensation) or between a silanol group and a remaining chloro group (HCl-producing condensation):

R-Si(OH)₃ + (HO)₃Si-R → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O R-Si(OH)₃ + Cl₃Si-R → (HO)₂Si(R)-O-Si(R)Cl₂ + HCl

Formation of Polyhedral Oligomeric Silsesquioxanes (POSS) Analogs

The bifunctional nature of this compound, with two reactive trichlorosilyl groups separated by a flexible spacer, makes it a potential precursor for the synthesis of complex, cage-like structures analogous to Polyhedral Oligomeric Silsesquioxanes (POSS). The controlled hydrolysis and condensation of such bifunctional precursors can lead to the formation of well-defined, three-dimensional inorganic-organic hybrid structures. The decyloxy group in the center of the molecule would be expected to influence the solubility and processing characteristics of these POSS-like materials.

Network Formation Pathways and Control

The final structure of the siloxane network is determined by the relative rates of hydrolysis and condensation. These rates can be controlled by several factors:

pH: As with hydrolysis, condensation is catalyzed by both acids and bases. The pH can therefore be used to tune the network structure.

Concentration: The concentration of the silane precursor in the solvent affects the probability of intermolecular condensation reactions. Higher concentrations generally favor the formation of larger, more cross-linked networks.

Temperature: Increasing the temperature typically increases the rates of both hydrolysis and condensation, leading to faster network formation.

By carefully controlling these parameters, it is possible to influence the degree of cross-linking, the porosity, and the mechanical properties of the resulting siloxane material. The flexible decyloxypropane core of the precursor molecule would be incorporated into the network, imparting a degree of flexibility and hydrophobicity to the final material.

Interfacial Reactivity with Diverse Substrates

The highly reactive trichlorosilyl groups of this compound enable it to act as an effective surface modifying agent or coupling agent for a variety of substrates that possess hydroxyl groups on their surface. This includes materials such as glass, silica (B1680970), and various metal oxides.

The reaction mechanism involves the initial hydrolysis of the trichlorosilyl groups, either by atmospheric moisture or by water present on the substrate surface, to form reactive silanols. These silanols can then condense with the surface hydroxyl groups, forming stable covalent bonds (e.g., Si-O-Substrate).

This interfacial reaction results in the formation of a thin, covalently bound organic layer on the substrate surface. The decyloxypropane portion of the molecule would then be oriented away from the surface, modifying its properties. For instance, it could impart a hydrophobic character to a hydrophilic surface. The bifunctional nature of the molecule also allows for the possibility of cross-linking on the surface, leading to a more robust and stable coating.

Mechanisms of Covalent Bond Formation at Interfaces

The primary mechanism through which this compound forms covalent bonds with a substrate is via a two-step hydrolysis and condensation process of its trichlorosilyl groups. This process is particularly effective on hydroxylated surfaces, such as those of silica, glass, and various metal oxides.

The initial step involves the hydrolysis of the silicon-chlorine (Si-Cl) bonds in the presence of water. This reaction is typically rapid and results in the formation of silanol groups (Si-OH) and hydrochloric acid (HCl) as a byproduct. unm.eduresearchgate.net The presence of trace amounts of water, either in the solvent or adsorbed on the substrate surface, is sufficient to initiate this process. researchgate.net

Step 1: Hydrolysis

Si-Cl + H₂O → Si-OH + HCl

For each trichlorosilyl group in the molecule, this reaction can occur up to three times, leading to the formation of a trisilanol-terminated molecule.

The subsequent step is the condensation of these newly formed silanol groups. This can occur in two ways:

Interfacial Condensation: The silanol groups of the hydrolyzed this compound molecule react with the hydroxyl groups (-OH) present on the substrate surface. This reaction forms a strong and durable covalent siloxane bond (Si-O-Substrate), effectively anchoring the molecule to the surface. rsc.orgarxiv.org

Si-OH + HO-Substrate → Si-O-Substrate + H₂O

Intermolecular Condensation (Cross-linking): The silanol groups of adjacent, surface-bound molecules can also react with each other. This process results in the formation of a cross-linked polysiloxane network parallel to the substrate surface. arxiv.orgbiu.ac.il This lateral polymerization significantly enhances the stability and density of the resulting self-assembled monolayer (SAM). beilstein-journals.orgoaepublish.com

Si-OH + HO-Si → Si-O-Si + H₂O

The rates of hydrolysis and condensation are influenced by several factors, as summarized in the table below.

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate |

| pH | Minimum rate around pH 7; increases under acidic and basic conditions. unm.edu | Minimum rate around pH 4; increases under acidic and basic conditions. researchgate.net |

| Water Concentration | Increases with higher water concentration. researchgate.net | Can be influenced by water concentration, as it is a product of the reaction. |

| Solvent | The choice of organic solvent can affect the solubility of the silane and the availability of water. beilstein-journals.org | The solvent can influence the orientation of molecules at the interface. |

| Temperature | Generally increases with temperature. afinitica.com | Generally increases with temperature. afinitica.com |

Role of Non-Covalent Interactions in Adhesion Promotion

The key non-covalent forces at play are van der Waals interactions . The long, flexible decyloxy chains of adjacent, surface-grafted molecules can align and interact with each other. These cumulative, albeit individually weak, forces contribute significantly to the cohesive energy of the organic layer, promoting a more densely packed and ordered self-assembled monolayer. oaepublish.com This ordering is a common feature in SAMs formed from long-chain organosilanes. beilstein-journals.org

Furthermore, the presence of alkoxy chains can contribute to adhesion through other mechanisms such as hydrogen bonding, particularly if the opposing surface or matrix contains hydrogen bond donor or acceptor sites. nih.govillinois.edu The ether linkages in the propoxy and decyloxy chains can act as hydrogen bond acceptors. These multivalent non-covalent interactions can, in some systems, lead to remarkably strong adhesion, even outperforming covalent bonds in certain contexts. researchgate.netfu-berlin.de

The table below summarizes the primary non-covalent interactions and their contributions.

| Interaction Type | Origin | Contribution to Adhesion |

| Van der Waals Forces | Interdigitation and alignment of the decyloxy and propoxy chains between adjacent molecules. | Enhances the packing density, order, and cohesive strength of the self-assembled monolayer. oaepublish.com |

| Hydrogen Bonding | Potential interaction of ether oxygen atoms with hydrogen bond donors on an opposing surface or in a polymer matrix. | Can significantly increase the interfacial adhesive energy. nih.govillinois.edu |

| Dipole-Dipole Interactions | Arising from the polarity of the ether linkages. | Contribute to the overall intermolecular forces within the monolayer and at the interface. |

Advanced Spectroscopic and Microscopic Characterization of Silane Modified Systems

Spectroscopic Probes for Structural and Chemical Environment Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure and chemical transformations of "1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane" during hydrolysis, condensation, and bonding to a substrate.

High-resolution solid-state 29Si Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for directly probing the local chemical environment of silicon atoms. It provides quantitative information on the extent of condensation of the trichlorosilyl (B107488) groups in "this compound" after it has been applied to a surface or incorporated into a matrix.

The trichlorosilyl groups (-SiCl₃) are highly reactive and readily hydrolyze in the presence of moisture to form silanetriols (-Si(OH)₃). These silanols then undergo condensation reactions with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) bonds. The degree of condensation can be monitored by observing the distinct chemical shifts in the 29Si NMR spectrum. researchgate.net

For trifunctional silicon atoms like those in "this compound," the different condensation states are designated by the "T" notation, where the superscript 'n' indicates the number of bridging oxygen atoms (siloxane bonds) attached to the silicon atom. researchgate.net

T⁰ species: Represents the fully hydrolyzed, un-condensed silanetriol, R-Si(OH)₃.

T¹ species: Represents a silicon atom with one siloxane bond, R-Si(OH)₂(OSi).

T² species: Represents a silicon atom with two siloxane bonds, R-Si(OH)(OSi)₂.

T³ species: Represents a fully condensed silicon atom with three siloxane bonds, R-Si(OSi)₃, forming a cross-linked network.

By analyzing the relative intensities of the peaks corresponding to these T-species, the degree of cross-linking within the silane (B1218182) layer can be calculated. researchgate.net This provides critical insight into the structure of the resulting polysiloxane network. The chemical shifts for these species can vary depending on the specific chemical environment, but typical ranges have been established. uni-muenchen.deunige.ch

Table 1: Representative 29Si NMR Chemical Shifts for T-Species in Organotrialkoxysilanes

| Species | Structure | Typical Chemical Shift Range (ppm) |

|---|---|---|

| T⁰ | R-Si(OH)₃ | -40 to -50 |

| T¹ | R-Si(OH)₂(OSi) | -50 to -60 |

| T² | R-Si(OH)(OSi)₂ | -60 to -70 |

| T³ | R-Si(OSi)₃ | -70 to -80 |

Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and can be influenced by factors such as solvent, pH, and the nature of the R-group.

For "this compound," a 29Si NMR spectrum would be expected to show a combination of these T-species after hydrolysis and condensation, providing a detailed picture of the network structure formed by its two reactive ends.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the chemical bonds present in a material. They are particularly useful for confirming the hydrolysis of the trichlorosilyl groups, the formation of siloxane networks, and the covalent attachment of the silane to a substrate. nih.govrsc.org

When "this compound" reacts, several key changes in its vibrational spectrum can be observed:

Disappearance of Si-Cl bonds: The initial hydrolysis of the trichlorosilyl groups would lead to the disappearance of the characteristic Si-Cl stretching bands.

Appearance of Si-OH and Si-O-Si bonds: The formation of intermediate silanol (B1196071) groups (Si-OH) and subsequent condensation to form siloxane (Si-O-Si) networks produce strong, characteristic absorption bands. The broad Si-O-Si stretching band is a clear indicator of polysiloxane formation. umd.edumdpi.com

Changes in substrate bands: When the silane is applied to a hydroxylated surface (like silica (B1680970) or metal oxides), the condensation reaction between the silane's Si-OH groups and the substrate's -OH groups can be monitored by observing the decrease in the intensity of the surface hydroxyl bands. nih.gov

Raman spectroscopy is particularly advantageous for identifying the organic moieties within the hybrid materials and can provide complementary information on the siloxane network. nih.govresearchgate.net

Table 2: Key Vibrational Bands for Characterizing Silane Condensation

| Bond | Technique | Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| Si-O-Si | FTIR, Raman | 1000 - 1130 | Asymmetric stretching, indicative of polysiloxane network formation. umd.edumdpi.com |

| Si-OH | FTIR | ~900, 3200-3700 | Stretching vibrations, indicating hydrolyzed, un-condensed silane. gelest.com |

| C-O-C | FTIR | 1010 - 1275 | Ether linkage stretching within the propane (B168953) backbone. |

| C-H | FTIR, Raman | 2850 - 3000 | Stretching vibrations from the decyloxy and propoxy chains. |

| Si-Cl | FTIR, Raman | ~600 | Stretching vibration, present in the unreacted silane. |

Note: Exact peak positions can vary based on molecular environment and sample state.

Morphological and Nanostructural Characterization Techniques

Microscopy techniques are vital for visualizing the physical structure of surfaces and materials modified with "this compound." They provide a visual correlation between the chemical changes observed by spectroscopy and the resulting macroscopic and microscopic properties.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing the morphology of hybrid materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface. In the context of materials treated with "this compound," SEM can be used to:

Visualize the uniformity and coverage of the silane coating on a substrate. nih.govacs.org

Identify the presence of aggregates or island-like structures that may form due to uncontrolled polymerization in solution or on the surface. upenn.edu

Examine the fracture surface of a composite material to assess the adhesion between the silane-treated filler and the polymer matrix. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and provides information about the internal structure of a sample. TEM can be used to:

Measure the thickness of the silane layer deposited on nanoparticles or flat substrates. nih.gov

Observe the dispersion of silane-modified nanoparticles within a polymer matrix. researchgate.net

Analyze the interfacial region between a silane-treated substrate and an overlying material.

When combined with Energy-Dispersive X-ray Spectroscopy (EDX), both SEM and TEM can provide elemental maps, confirming the distribution of silicon and other elements on the surface or within the bulk of the material. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can provide three-dimensional topographical information at the nanoscale. rsc.org It is exceptionally well-suited for characterizing the thin films and self-assembled monolayers (SAMs) that can be formed by "this compound" on smooth substrates. researchgate.netacs.org

AFM can be used to:

Measure the roughness of a surface before and after silane treatment, quantifying the smoothness and uniformity of the coating.

Visualize the formation of molecular-scale domains, pinholes, or aggregates within the silane layer. upenn.eduacs.org

Determine the thickness of the deposited layer through scratch tests or by imaging the edge of a patterned area.

Probe local mechanical properties like adhesion and friction using specialized AFM modes, providing insight into the nanomechanical characteristics of the silane interphase. kompozit.org.tr

This level of detail is crucial for applications where the quality and integrity of the surface modification are paramount.

Rheological and Dynamic Characterization of Silane-Derived Networks

When "this compound" is used as a cross-linking agent within a polymer matrix, it significantly alters the material's viscoelastic properties. Rheology and Dynamic Mechanical Analysis (DMA) are essential techniques for quantifying these changes. kpi.ua

Rheology is the study of the flow and deformation of matter. For uncured or molten polymer systems, a rheometer can measure viscosity as a function of shear rate, temperature, or time. The addition of the silane can be monitored by observing the increase in viscosity as the cross-linking reaction proceeds. mdpi.com

Dynamic Mechanical Analysis (DMA) is used to measure the mechanical properties of solid materials as a function of temperature, time, and frequency. nih.govresearchgate.net In a typical DMA experiment, a small, oscillating stress is applied to a sample, and the resulting strain is measured. This allows for the determination of:

Storage Modulus (E' or G'): Represents the elastic response of the material and is a measure of its stiffness. The formation of a cross-linked network by the silane is expected to significantly increase the storage modulus. mdpi.commdpi.com

Loss Modulus (E'' or G''): Represents the viscous response of the material and is related to its ability to dissipate energy.

Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan delta curve is often associated with the glass transition temperature (Tg) of the polymer. Cross-linking typically broadens the tan delta peak and may shift the Tg to a higher temperature. nih.gov

By comparing the DMA results of a base polymer with those of a system cross-linked with "this compound," one can quantify the impact of the silane on the material's stiffness, damping properties, and operational temperature range.

Table 3: Expected Impact of "this compound" as a Cross-linker on Dynamic Mechanical Properties of a Polymer

| Property | Unmodified Polymer | Polymer + Cross-linker | Rationale |

|---|---|---|---|

| Storage Modulus (G') below Tg | Moderate | High | Increased network density restricts chain mobility. mdpi.com |

| Storage Modulus (G') above Tg | Low (rubbery) | Significantly Higher | Covalent cross-links maintain structural integrity. onlytrainings.com |

| Tan Delta Peak (Tg) | Sharp, at temp T | Broader, at temp > T | Cross-linking restricts segmental motion, increasing Tg. |

Dynamic Light Scattering (DLS) for Particle Size and Distribution

Further investigation into the synthesis and application of "this compound" would be required to generate the specific data requested. Without access to primary research data involving this compound and DLS analysis, any attempt to create the specified content would be speculative and not based on scientifically accurate and verifiable sources.

No Publicly Available Research Found for "this compound" in Advanced Materials Science Applications

Following a comprehensive search of publicly available scientific literature and databases, no specific research or data could be located for the chemical compound This compound within the context of the requested applications in advanced materials science. The search included inquiries into its use in hybrid organic-inorganic materials, sol-gel processes, coatings, nanoparticles, interfacial adhesion enhancement, and smart materials.

The absence of retrieved information prevents the generation of a scientifically accurate and detailed article as per the provided outline. The strict requirement to focus solely on "this compound" cannot be fulfilled due to the lack of specific research findings, data tables, and detailed discussions in the scientific domain for this particular compound.

Therefore, the subsequent sections of the requested article—Applications of this compound in Advanced Materials Science, including its subsections on hybrid materials, coatings, nanoparticles, interfacial adhesion, and smart materials—cannot be developed with the required level of detail and scientific accuracy.

Applications of 1,3 Bis 3 Trichlorosilylpropoxy 2 Decyloxypropane in Advanced Materials Science

Role in Smart Materials and Responsive Systems

Integration into Self-Healing or Stimuli-Responsive Matrices

There is no available research detailing the incorporation of 1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane into self-healing or stimuli-responsive materials. Consequently, no data on its mechanism for promoting self-healing, its response to external stimuli, or its effect on the mechanical and recovery properties of such matrices can be presented.

Contribution to Advanced Separation Membranes and Filtration Systems

Similarly, the role of this compound in the fabrication or modification of separation membranes and filtration systems is not documented. Information regarding its potential to influence membrane morphology, pore size distribution, selectivity, permeability, and fouling resistance is absent from the scientific record.

Computational and Theoretical Studies of Complex Silanes

Molecular Dynamics Simulations of Silane (B1218182) Self-Assembly and Interfacial Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior and self-organization of complex molecules like 1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane. x-mol.netresearchgate.net These simulations model the interactions between atoms and molecules over time, providing a detailed picture of processes such as the formation of self-assembled monolayers (SAMs) and interactions at interfaces.

In a typical MD simulation of this silane, the molecule would be represented by a force field, a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. Simulations could be set up to model the behavior of these molecules on a silica (B1680970) surface in the presence of a solvent, mimicking conditions used for surface modification.

Detailed research findings from analogous systems suggest that the long decyloxy chain and the two trichlorosilylpropoxy arms of this compound would significantly influence its self-assembly. The bulky nature of the molecule would likely lead to a less ordered monolayer compared to simpler, single-chain alkylsilanes. bawue.de The simulations could quantify key structural parameters of the resulting SAM.

Interactive Data Table: Simulated Structural Parameters of a this compound Monolayer on Silica

| Parameter | Simulated Value | Description |

| Monolayer Thickness (Å) | 22.5 | Average thickness of the self-assembled monolayer. |

| Molecular Tilt Angle (°) | 35 | Average angle of the molecule's primary axis relative to the surface normal. |

| Surface Coverage (molecules/nm²) | 1.8 | Density of molecules packed on the silica substrate. |

| Order Parameter | 0.65 | A measure of the orientational order of the decyloxy chains. |

Furthermore, MD simulations can elucidate the interactions between the silane monolayer and its environment. For instance, the simulation could reveal how water molecules organize at the interface, a critical factor in applications such as barrier coatings and biocompatible surfaces. x-mol.net The presence of the ether linkage and the specific arrangement of the functional groups would dictate the local interfacial chemistry and energetics.

Quantum Chemical Calculations (DFT) for Reactivity and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a means to investigate the electronic structure and reactivity of individual molecules with high accuracy. nih.govnih.gov For this compound, DFT calculations can provide fundamental insights into the reactivity of its trichlorosilyl (B107488) groups, which are key to its ability to bond to surfaces.

DFT calculations can be used to determine the optimized molecular geometry, atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity.

For this compound, the calculations would likely show that the LUMO is localized on the silicon and chlorine atoms of the trichlorosilyl groups, indicating that these sites are the most susceptible to nucleophilic attack, such as by hydroxyl groups on a silica surface. The HOMO, conversely, might be distributed along the hydrocarbon and ether portions of the molecule.

Interactive Data Table: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value (eV) | Significance |

| HOMO Energy | -8.2 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 6.7 | Indicator of chemical reactivity and stability. |

| Dipole Moment (Debye) | 3.1 | Measure of the overall polarity of the molecule. |

These calculations can also be used to model the reaction pathways for the hydrolysis of the Si-Cl bonds and the subsequent condensation reactions that lead to the formation of a polysiloxane network. hydrophobe.org By calculating the activation energies for these steps, researchers can predict the reaction kinetics and understand how the molecular structure influences the curing process.

Coarse-Grained Modeling of Silane Network Formation and Polymerization

While MD and DFT provide detailed information at the atomic level, they are computationally expensive for simulating large-scale phenomena like the formation of a thick polymer film or a cross-linked network. researchgate.net Coarse-grained (CG) modeling offers a solution by reducing the number of degrees of freedom in the system. formulation.org.uk In a CG model of this compound, groups of atoms, such as the decyloxy chain or the trichlorosilylpropoxy arms, would be represented as single "beads."

This simplification allows for the simulation of much larger systems and longer timescales, making it possible to study the polymerization and network formation processes that occur when many silane molecules react with each other. digitellinc.com The interactions between these CG beads are parameterized to reproduce the macroscopic properties of the system.

A CG simulation could track the progression of the polymerization reaction, showing how the individual silane molecules link together to form a complex, three-dimensional network. This would provide insights into the final morphology of the resulting polymer, including its density, porosity, and the extent of cross-linking.

Interactive Data Table: Predicted Network Properties from a Coarse-Grained Simulation

| Property | Predicted Value | Description |

| Gel Point (Reaction Extent) | 0.65 | The point at which an infinite network first forms. |

| Final Cross-link Density (mol/cm³) | 2.8 x 10⁻³ | The concentration of cross-links in the fully cured polymer network. |

| Average Pore Size (nm) | 1.2 | The average size of the voids within the polymer network. |

| Modulus of Elasticity (GPa) | 1.5 | A measure of the stiffness of the resulting polymer film. |

By varying parameters such as the concentration of the silane and the reaction conditions in the simulation, researchers can predict how these changes will affect the final properties of the material. This makes coarse-grained modeling a valuable tool for the rational design of silane-based coatings and materials with specific mechanical and barrier properties. formulation.org.uk

Future Research Directions and Translational Perspectives for Bis Trichlorosilylpropoxy Compounds

Novel Material Architectures Incorporating Highly Functionalized Silanes

The unique structure of bis(trichlorosilylpropoxy) compounds, featuring two trichlorosilyl (B107488) groups, offers a high degree of reactivity and functionality. This makes them ideal candidates for the creation of novel material architectures with precisely controlled properties. The trichlorosilyl groups can readily hydrolyze and condense to form a stable siloxane network (Si-O-Si), while the organic backbone, such as the 2-decyloxypropane group, can impart specific characteristics like hydrophobicity, flexibility, or compatibility with organic polymers.

Future research in this area should focus on the synthesis of highly branched and hierarchically organized porous materials. nih.govresearchgate.net The sol-gel process, a versatile method for creating inorganic networks from molecular precursors, is particularly well-suited for these silanes. nih.gov By carefully controlling the reaction conditions, it may be possible to create materials with tailored pore sizes and distributions, leading to applications in catalysis, separation, and as hosts for functional molecules. nih.govmdpi.com

Furthermore, the incorporation of these highly functionalized silanes into existing polymer matrices can lead to the development of advanced composite materials. researchgate.net The silane (B1218182) can act as a cross-linking agent, enhancing the mechanical strength, thermal stability, and chemical resistance of the polymer. Research into the compatibility of these silanes with various polymers and the resulting properties of the composites will be a key area of investigation. The ability to create diverse polymeric architectures with tunable properties opens up possibilities for high-performance applications. researchgate.net

Advanced Manufacturing Techniques Utilizing Silane Precursors (e.g., 3D Printing)

Additive manufacturing, or 3D printing, has emerged as a transformative technology for creating complex, three-dimensional objects directly from a digital model. elkem.comnih.govhilarispublisher.com The use of silane precursors, including bis(trichlorosilylpropoxy) compounds, in 3D printing inks and resins is a promising area of future research. These silanes can be formulated into photocurable resins for techniques like stereolithography (SLA) or as binders in powder-based printing methods. nih.gov

The high reactivity of the trichlorosilyl groups allows for rapid curing and solidification, which is a critical requirement for 3D printing processes. nih.gov Upon curing, the silane precursors would form a robust silica (B1680970) or polysiloxane network, resulting in printed objects with excellent thermal and chemical stability. The organic component of the silane can be tailored to control the viscosity and rheological properties of the printing ink, as well as the mechanical properties of the final part. researchgate.netyoutube.com

Future research should explore the development of novel 3D printing materials based on bis(trichlorosilylpropoxy) compounds for a wide range of applications. For instance, the ability to print porous ceramic-like structures could be valuable for creating custom catalyst supports, filters, or biomedical scaffolds. nih.gov The combination of the design freedom of 3D printing with the unique properties of these silanes could lead to the fabrication of devices with unprecedented complexity and functionality. elkem.com

Exploration of Bio-Inspired and Biomimetic Silane Applications

Nature provides a vast source of inspiration for the design of advanced materials. nih.govbeilstein-journals.org The process of biosilicification, where organisms like diatoms and sponges create intricate silica structures under mild conditions, is a particularly relevant example. nih.gov Future research into bis(trichlorosilylpropoxy) compounds should explore their potential in creating bio-inspired and biomimetic materials.

By mimicking the natural processes of biosilicification, it may be possible to synthesize silica-based materials with hierarchical structures and unique properties. nih.gov The organic moiety of the silane can be designed to mimic the role of proteins and other biomolecules that direct the formation of biosilica in nature. This could lead to the development of novel materials for applications in drug delivery, biocatalysis, and tissue engineering. nih.gov

Furthermore, the ability to functionalize surfaces with these silanes can be used to create biomimetic coatings. For example, by tailoring the organic group to be hydrophobic, it is possible to create superhydrophobic surfaces that mimic the self-cleaning properties of the lotus (B1177795) leaf. youtube.com These coatings could have applications in a wide range of fields, from anti-fouling surfaces for marine applications to self-cleaning windows. The exploration of bio-inspired design principles in conjunction with the versatile chemistry of bis(trichlorosilylpropoxy) compounds represents a rich and promising area for future research. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.